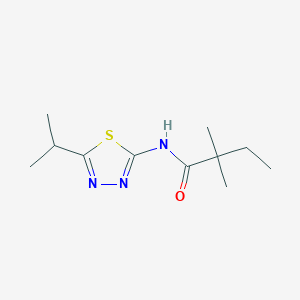
N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide, also known as DCFN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCFN belongs to the class of acenaphthene derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Wirkmechanismus
DCFH is believed to exert its biological effects by modulating the activity of various targets in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide reduces the production of inflammatory mediators and thereby exerts anti-inflammatory and analgesic effects. N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide induces apoptosis and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
DCFH has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory and analgesic effects. It has also been shown to induce apoptosis and inhibit the proliferation of cancer cells, thereby exhibiting anticancer effects. Furthermore, N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to modulate the activity of various enzymes and receptors in the body, including COX enzymes and HDACs.
Vorteile Und Einschränkungen Für Laborexperimente
DCFH has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in research. It has also been extensively studied for its potential applications in scientific research, and its mechanism of action is well understood. However, N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide also has some limitations for use in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Furthermore, its effects may vary depending on the cell type and experimental conditions, which may require further optimization.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide. One potential area of research is the development of N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide derivatives with improved efficacy and reduced toxicity. Another potential area of research is the identification of novel targets for N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide, which may lead to the discovery of new biological pathways and therapeutic targets. Furthermore, the use of N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide as a probe to study the mechanism of action of various biological targets may lead to the discovery of new drug candidates and therapeutic strategies.
Synthesemethoden
The synthesis of N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide involves the reaction of 3,5-dichloroaniline with 1,2-dihydroacenaphthylene-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide.
Wissenschaftliche Forschungsanwendungen
DCFH has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to exhibit anticancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been used as a probe to study the mechanism of action of various biological targets, including enzymes and receptors.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-13-8-14(21)10-15(9-13)22-19(23)17-7-6-12-5-4-11-2-1-3-16(17)18(11)12/h1-3,6-10H,4-5H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFRWCLTSCKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-1,2-dihydroacenaphthylene-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)
![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)

![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)


![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)